Core Saturation State Distinguishes Impurity 70 (6,7-Dihydro) from Aromatic Analog Impurity F (7H-Pyrrolo)
Tofacitinib citrate impurity 70 (CAS 1812890-23-5, C₁₃H₂₁N₅, MW 247.34) differs from its closest structural analog, impurity F (N-descyanoacetyl tofacitinib, CAS 477600-74-1, C₁₃H₁₉N₅, MW 245.32), by the saturation state of the pyrrolo[2,3-d]pyrimidine core. Impurity 70 contains a 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine ring (two additional hydrogen atoms, resulting in a +2 Da mass shift), while impurity F bears the aromatic 7H-pyrrolo[2,3-d]pyrimidine ring identical to that of the parent drug tofacitinib [1]. This saturation difference is analytically consequential: impurity 70 exhibits a distinct molecular ion at m/z 248.19 [M+H]⁺ versus m/z 246.17 [M+H]⁺ for impurity F, enabling unambiguous differentiation by LC-MS [2]. The dihydro impurity is specifically cited in patent literature as a critical impurity requiring control during tofacitinib synthesis, with optimized process conditions targeting its minimization through controlled hydrogenation pH (3–5) and temperature (25–60°C) [3].
| Evidence Dimension | Pyrrolo ring saturation state and resulting molecular mass |
|---|---|
| Target Compound Data | 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine core; C₁₃H₂₁N₅; MW 247.34 g/mol; [M+H]⁺ m/z 248.19 |
| Comparator Or Baseline | Impurity F (CAS 477600-74-1): 7H-pyrrolo[2,3-d]pyrimidine aromatic core; C₁₃H₁₉N₅; MW 245.32 g/mol; [M+H]⁺ m/z 246.17 |
| Quantified Difference | ΔMW = +2.02 Da; Δm/z [M+H]⁺ = +2.02 Da; ΔH = +2 hydrogen atoms |
| Conditions | High-resolution TOF-MS and MS/MS analysis as described in Wu et al. (2017), J Pharm Biomed Anal 143:17-25 |
Why This Matters
The +2 Da mass difference enables definitive mass spectrometric differentiation between the hydrogenated and aromatic impurity series, preventing misidentification during process monitoring and ensuring that the correct reference standard is used for quantification of the dihydro impurity in API batches.
- [1] PubChem. N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine (CID 67965294) and N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CID 53354558). National Center for Biotechnology Information. View Source
- [2] Wu X, Zeng X, Wang L, Hang T, Song M. Identification of related substances in tofacitinib citrate by LC-MS techniques for synthetic process optimization. J Pharm Biomed Anal. 2017;143:17-25. doi:10.1016/j.jpba.2017.05.012 View Source
- [3] PROCESS FOR THE PREPARATION OF TOFACITINIB AND INTERMEDIATES THEREOF. Patent WO20220402924A1. Filed October 28, 2020. Claim 7, step (iiia): hydrogenation of compound (IV) at pH 3-5. View Source
